REACTION_SMILES
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[C:11]([CH2:12][CH2:13][CH3:14])(=[O:15])[Cl:16].[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[Cl:17][Al:18]([Cl:19])[Cl:20].[S:21]=[C:22]=[S:23]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[cH:6][cH:7][c:8]([C:11]([CH2:12][CH2:13][CH3:14])=[O:15])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Al](Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=S
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Name
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Type
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product
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Smiles
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CCCC(=O)c1ccc(NC(C)=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |